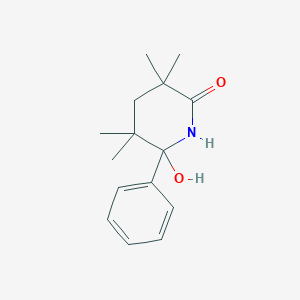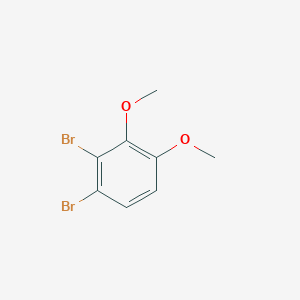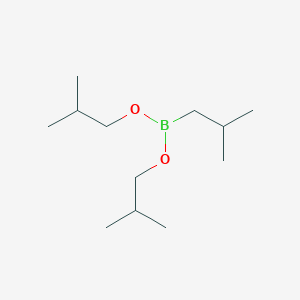![molecular formula C9H14O4 B14346222 3-Hydroxy-5-[(methoxymethoxy)methyl]cyclohex-2-EN-1-one CAS No. 92463-72-4](/img/structure/B14346222.png)
3-Hydroxy-5-[(methoxymethoxy)methyl]cyclohex-2-EN-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-5-[(methoxymethoxy)methyl]cyclohex-2-EN-1-one is an organic compound that belongs to the class of cyclohexenones. Cyclohexenones are known for their versatile applications in organic synthesis, pharmaceuticals, and fragrances. This compound is characterized by the presence of a hydroxyl group, a methoxymethoxy group, and a cyclohexenone ring structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-[(methoxymethoxy)methyl]cyclohex-2-EN-1-one can be achieved through several methods. One common approach involves the Birch reduction of anisole followed by acid hydrolysis. Another method includes the α-bromination of cyclohexanone followed by treatment with a base . Additionally, hydrolysis of 3-chloro cyclohexene followed by oxidation of the resulting cyclohexenol is another viable route .
Industrial Production Methods
Industrially, cyclohexenones, including this compound, can be produced by catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts . This method is favored due to its efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-5-[(methoxymethoxy)methyl]cyclohex-2-EN-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like organocopper compounds and Grignard reagents are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
3-Hydroxy-5-[(methoxymethoxy)methyl]cyclohex-2-EN-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of fragrances and other chemical products.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-5-[(methoxymethoxy)methyl]cyclohex-2-EN-1-one involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its hydroxyl and methoxymethoxy groups play crucial roles in its reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-3,5,5-trimethyl-4-(3-oxobut-1-en-1-yl)cyclohex-2-enone: This compound shares a similar cyclohexenone structure but differs in its substituents.
3-Hydroxy-2,5,5-trimethylcyclohex-2-en-1-one: Another similar compound with variations in the substituents attached to the cyclohexenone ring.
Uniqueness
3-Hydroxy-5-[(methoxymethoxy)methyl]cyclohex-2-EN-1-one is unique due to its specific combination of functional groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, from organic synthesis to industrial production.
Propiedades
Número CAS |
92463-72-4 |
|---|---|
Fórmula molecular |
C9H14O4 |
Peso molecular |
186.20 g/mol |
Nombre IUPAC |
3-hydroxy-5-(methoxymethoxymethyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C9H14O4/c1-12-6-13-5-7-2-8(10)4-9(11)3-7/h4,7,10H,2-3,5-6H2,1H3 |
Clave InChI |
DACKSBNXKQMNRR-UHFFFAOYSA-N |
SMILES canónico |
COCOCC1CC(=CC(=O)C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-[(2,6-Diphenylpyridine-3,5-diyl)bis(methylene)]bis(morpholine)](/img/structure/B14346145.png)
![Methanetetrayltetrakis[chloro(dimethyl)stannane]](/img/structure/B14346153.png)
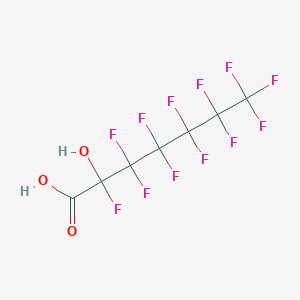
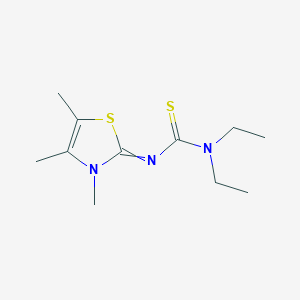

![N-methyl-4-[(4-methylphenyl)sulfanylmethyl]aniline](/img/structure/B14346166.png)
![3-Hydroxy-2-[[2-(hydroxymethyl)phenyl]sulfonylmethyl]benzenesulfonic acid](/img/structure/B14346171.png)
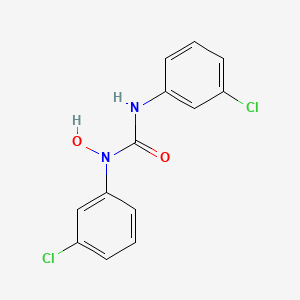

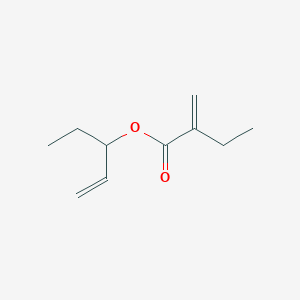
![[(Isothiocyanatomethyl)selanyl]benzene](/img/structure/B14346198.png)
